molecular formula C15H11ClFNO B1198582 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide

2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide

Cat. No. B1198582
M. Wt: 275.7 g/mol
InChI Key: PADSEXCZNDPRGR-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-fluorophenyl)-3-phenyl-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide, a compound with a distinctive molecular structure, has been a subject of interest in chemical synthesis and structural analysis. Huang Ming-zhi et al. (2005) demonstrated its synthesis through a reaction involving 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and 3-chloro-2,2-dimethylpropanoyl chloride, highlighting its crystallographic parameters through X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).

Bioactivity and Pharmacological Potential

The exploration of 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide's bioactivity and potential pharmacological applications is an evolving area of research. For instance, Milius et al. (1991) synthesized a series of N-substituted 3-(4-fluorophenyl)tropane derivatives, examining their binding characteristics and affinity at cocaine recognition sites. This study contributes to the understanding of the compound's interaction with biological receptors (Milius et al., 1991).

Chemical Properties and Reactions

The chemical properties and reactions involving 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide have been a focus of various studies. For example, Wilkerson et al. (1994) synthesized a series of 2-substituted- and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H- pyrroles, which were active in inflammation models. This research sheds light on the compound's reactivity and potential applications in anti-inflammatory drugs (Wilkerson et al., 1994).

Electrooptical Properties

The electrooptical properties of derivatives of 2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide have been studied by G. W. Gray and S. Kelly (1981). They reported on the synthesis of low melting esters with large nematic ranges, including 4-n-alkyl-2-fluorophenyl and 4-n-alkyl-2-chlorophenyl 4-n-alkylbicyclo (2.2.2)octane-1-carboxylates, demonstrating their useful electrooptical properties (Gray & Kelly, 1981).

properties

Product Name

2-chloro-N-(4-fluorophenyl)-3-phenylacrylamide

Molecular Formula

C15H11ClFNO

Molecular Weight

275.7 g/mol

IUPAC Name

(Z)-2-chloro-N-(4-fluorophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H11ClFNO/c16-14(10-11-4-2-1-3-5-11)15(19)18-13-8-6-12(17)7-9-13/h1-10H,(H,18,19)/b14-10-

InChI Key

PADSEXCZNDPRGR-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)F)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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